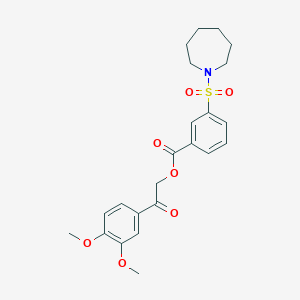
1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Met-Ts-OEt and is characterized by its unique chemical structure, which makes it a versatile molecule for various applications.
Mecanismo De Acción
The mechanism of action of 1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide is based on its ability to react with thiol groups on proteins and peptides. This reaction results in the formation of a covalent bond between the labeling agent and the protein or peptide, which enables the detection and identification of the labeled molecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living organisms. This makes it an ideal labeling agent for biological samples, as it does not interfere with the normal functioning of the cells or tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide is its high specificity for thiol groups on proteins and peptides. This enables the selective labeling of these molecules, even in complex biological samples. However, one of the limitations of this compound is its relatively high cost and the complexity of its synthesis.
Direcciones Futuras
The potential applications of 1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide in scientific research are vast and varied. Some of the future directions for this compound include:
1. Development of new labeling techniques for proteins and peptides using Met-Ts-OEt.
2. Investigation of the interaction between Met-Ts-OEt and other biomolecules, such as nucleic acids and lipids.
3. Development of new analytical techniques for the detection and identification of Met-Ts-OEt-labeled molecules.
4. Exploration of the potential applications of Met-Ts-OEt in drug discovery and development.
In conclusion, this compound is a versatile chemical compound that has significant potential for various applications in scientific research. Its unique chemical structure and high specificity for thiol groups on proteins and peptides make it an ideal labeling agent for biological samples. The future directions for this compound are vast, and further research is needed to fully explore its potential applications.
Métodos De Síntesis
The synthesis of 1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide is a multi-step process that involves the use of various reagents and solvents. The most commonly used method for the synthesis of this compound involves the reaction of 1-methyl-1H-tetrazole-5-thiol with ethyl 2-bromoacetate, followed by the reaction with pyrrolidine and sodium hydride. The final product is obtained by the reaction of the intermediate product with sulfur.
Aplicaciones Científicas De Investigación
1-methyl-1H-tetraazol-5-yl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of biochemistry, where it is used as a labeling agent for proteins and peptides. This labeling technique enables the detection and identification of proteins and peptides in complex biological samples.
Propiedades
Fórmula molecular |
C8H13N5OS |
|---|---|
Peso molecular |
227.29 g/mol |
Nombre IUPAC |
2-(1-methyltetrazol-5-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C8H13N5OS/c1-12-8(9-10-11-12)15-6-7(14)13-4-2-3-5-13/h2-6H2,1H3 |
Clave InChI |
PFYQMAPOYFGJAS-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCC(=O)N2CCCC2 |
SMILES canónico |
CN1C(=NN=N1)SCC(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Dimethoxy-2-[({4-[(methylanilino)sulfonyl]-2-thienyl}carbonyl)amino]benzoic acid](/img/structure/B285263.png)
![2-[4-Chloro-2-methyl-5-(3-toluidinosulfonyl)phenoxy]acetamide](/img/structure/B285265.png)
![2-{4-Chloro-2-methyl-5-[(3-pyridinylamino)sulfonyl]phenoxy}acetamide](/img/structure/B285266.png)
![2-(4-Chloro-2-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenoxy)acetamide](/img/structure/B285270.png)
![2-{4-Chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285271.png)
![2-{4-Chloro-5-[(2,5-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285273.png)
![2-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B285275.png)
![2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide](/img/structure/B285276.png)
![2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid](/img/structure/B285277.png)
![N-cyclohexyl-5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B285279.png)
![Ethyl 1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B285280.png)

![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285284.png)
